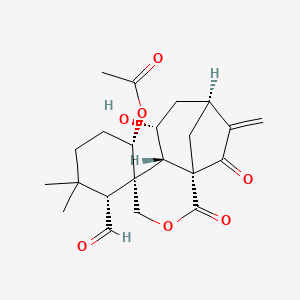

Isodonal

Description

Properties

CAS No. |

20086-59-3 |

|---|---|

Molecular Formula |

C22H28O7 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl) acetate |

InChI |

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3 |

InChI Key |

ORDKVFHKMGUXSQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |

Synonyms |

trichorabdal H |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Isodonal (Oridonin) in Cancer Cells: An In-depth Technical Guide

Introduction

Isodonal, a natural diterpenoid compound, has emerged as a promising agent in oncology research. While the term "this compound" is used, it is often considered synonymous with Oridonin , a well-studied ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound/Oridonin in cancer cells, focusing on its impact on key signaling pathways, cell cycle regulation, and the induction of programmed cell death. The information presented is intended for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of Oridonin Across Various Cancer Cell Lines

Oridonin exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes the IC50 values of Oridonin in various cancer cell lines after 24, 48, and 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |

| HGC-27 | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |

| BGC823 | Gastric Cancer | 17.08 µg/mL | 12.41 µg/mL | 8.76 µg/mL |

| SNU-5 | Gastric Cancer | ~36.8 | - | - |

| PC3 | Prostate Cancer | >20 (significant inhibition at 20) | - | - |

| DU145 | Prostate Cancer | >60 (slight decrease at 20) | - | - |

| HepG2 | Hepatocellular Carcinoma | 38.86 | 24.90 | - |

| U2OS | Osteosarcoma | 30 | - | - |

| TE-8 | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |

| TE-2 | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |

| SGC-7901 | Gastric Cancer | - | 15.6 | - |

Core Mechanisms of Action

This compound/Oridonin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

A hallmark of Oridonin's anti-cancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key proteins involved in the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Oridonin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Disruption and Cytochrome c Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation Cascade: Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Cell Cycle Arrest at the G2/M Phase

Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition. This prevents the cells from entering mitosis and undergoing cell division.

Key Molecular Events:

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Oridonin treatment leads to a downregulation of key G2/M regulatory proteins, including CDK1 (also known as Cdc2) and Cyclin B1.

-

Upregulation of CDK Inhibitors: The compound can increase the expression of CDK inhibitors such as p21.

-

Inhibition of G2/M Transition: The collective effect of these molecular changes is the inhibition of the CDK1/Cyclin B1 complex, which is essential for the G2 to M phase transition, thereby arresting the cell cycle at this checkpoint.

Modulation of Key Signaling Pathways

Oridonin's anti-cancer effects are also mediated by its ability to interfere with several pro-survival and proliferative signaling pathways that are often dysregulated in cancer.

2.3.1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Oridonin has been shown to inhibit this pathway in various cancer cells.

-

Mechanism: Oridonin treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the phosphorylation of its downstream targets, thereby promoting apoptosis and inhibiting cell proliferation. Some studies suggest Oridonin may act as an ATP-competitive inhibitor of Akt.

2.3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, plays a complex role in cancer. Oridonin has been shown to modulate this pathway to induce apoptosis.

-

Mechanism: Oridonin treatment can lead to a decrease in the phosphorylation of ERK, which is often associated with cell proliferation, and an increase in the phosphorylation of the stress-activated kinases JNK and p38 MAPK, which can promote apoptosis.

2.3.3. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival, proliferation, and angiogenesis.

-

Mechanism: Oridonin and its analogs have been shown to directly inhibit STAT3. This inhibition can occur through covalent binding to cysteine residues in the STAT3 protein, which allosterically suppresses its activity, leading to reduced dimerization and nuclear translocation.

2.3.4. NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation.

-

Mechanism: Oridonin has been shown to suppress the NF-κB signaling pathway. This can occur by inhibiting the activation of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB complex.

Induction of Reactive Oxygen Species (ROS)

Oridonin treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells.

-

Mechanism: The accumulation of ROS can induce oxidative stress, leading to DNA damage and the activation of stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which further contribute to apoptosis. The increase in ROS is a critical initial step in Oridonin-induced cell death.

In Vivo Antitumor Activity

The anti-cancer effects of Oridonin observed in vitro have been corroborated in preclinical in vivo models.

-

Xenograft Models: In studies using human cancer cell line xenografts in immunodeficient mice, administration of Oridonin has been shown to significantly suppress tumor growth and reduce tumor volume and weight. This in vivo efficacy is associated with the induction of apoptosis and inhibition of proliferation within the tumor tissue, as evidenced by increased levels of cleaved caspase-3 and decreased expression of proliferation markers like Ki-67.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound/Oridonin's mechanism of action.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Oridonin (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

An In-depth Technical Guide to the Natural Source and Extraction of Isodonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanism of action, with a focus on its influence on cellular signaling pathways. Quantitative data from relevant studies are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of key processes to facilitate a deeper understanding and further research into this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Isodon genus (also known as Rabdosia), a member of the Lamiaceae family. The primary botanical sources that have been identified to contain significant quantities of this compound and other related diterpenoids are:

-

Isodon rubescens (formerly Rabdosia rubescens) : This perennial herb, commonly known as Dong Ling Cao in traditional Chinese medicine, is a well-documented source of various bioactive diterpenoids, including this compound. It is widely distributed in China and has been traditionally used to treat inflammatory conditions and cancer.[1]

-

Isodon wikstroemioides : The leaves of this plant have been specifically identified as a source for the isolation of this compound.[2]

While these are the most cited sources, other species within the Isodon genus may also contain this compound, though in potentially varying concentrations. The content of this compound and other diterpenoids can be influenced by factors such as the geographical location of the plant, harvest time, and the specific part of the plant used for extraction.

Extraction and Purification of this compound

The extraction and purification of this compound from its natural plant sources typically involve a multi-step process that begins with solvent extraction followed by various chromatographic techniques to isolate the compound of interest. While specific protocols for this compound are not as extensively detailed in the literature as for its more abundant counterpart, Oridonin, the general principles and methodologies are largely applicable.

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of diterpenoids, including this compound, from Isodon species.

Detailed Experimental Protocols

The following protocols are based on established methods for the extraction of diterpenoids from Isodon species and can be adapted for the specific isolation of this compound.

Protocol 1: Solvent Extraction of Crude Extract

-

Preparation of Plant Material : Air-dry the aerial parts of Rabdosia rubescens and grind them into a coarse powder.

-

Extraction : Macerate the powdered plant material with 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Fractionation of Crude Extract

-

Suspension : Suspend the crude extract in water.

-

Liquid-Liquid Partitioning : Perform successive extractions with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

-

Concentration : Evaporate the solvent from the ethyl acetate fraction to yield a diterpenoid-rich extract.

Protocol 3: Purification by Silica Gel Column Chromatography

-

Column Preparation : Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate.

-

Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane. The specific gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis.

-

Fraction Collection : Collect fractions of the eluate and monitor the separation using TLC.

-

Isolation : Combine the fractions containing the purified this compound (identified by comparison with a standard, if available) and evaporate the solvent to obtain the pure compound.

Quantitative Data

While specific yield and purity data for this compound are not extensively reported, studies on the composition of Rabdosia rubescens provide context for the relative abundance of its major diterpenoid constituents.

| Compound | Plant Source | Part Used | Content (% of dry weight) | Reference |

| Oridonin | Rabdosia rubescens | Whole grass | 0.448 - 0.625 | [Cui et al., 2022] |

| Ponicidin | Rabdosia rubescens | Whole grass | 0.124 - 0.216 | [Cui et al., 2022] |

| This compound | Isodon wikstroemioides | Leaves | Not specified | [Wu et al., 1993] |

Molecular Mechanism of Action

Diterpenoids isolated from Isodon species have demonstrated significant biological activities, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway. While the specific molecular mechanisms of this compound are still under investigation, the activities of structurally related compounds provide valuable insights into its potential modes of action.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several diterpenoids from Isodon have been shown to induce apoptosis in cancer cells. The general mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Proposed Apoptotic Signaling Pathway for this compound

The following diagram illustrates a plausible mechanism by which this compound may induce apoptosis, based on the known actions of related diterpenoids.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

-

Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., human leukemia HL-60 cells) and treat with varying concentrations of this compound for 24-48 hours.

-

Protein Extraction : Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Detection : Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. Its constitutive activation is observed in many cancers, promoting cell proliferation and inhibiting apoptosis. Diterpenoids from Rabdosia rubescens have been shown to inhibit NF-κB activity.[3][4]

Proposed NF-κB Inhibition Pathway for this compound

The following diagram depicts a potential mechanism for this compound-mediated inhibition of the NF-κB pathway.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation : Treat cells with this compound and a stimulating agent (e.g., TNF-α) and prepare nuclear extracts.

-

Probe Labeling : Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a non-radioactive label (e.g., biotin).

-

Binding Reaction : Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis : Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection : Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Conclusion

This compound, a diterpenoid primarily sourced from Isodon rubescens and Isodon wikstroemioides, exhibits promising biological activities that warrant further investigation for its potential as a therapeutic agent. While detailed extraction protocols and quantitative data specifically for this compound are not as abundant as for other related compounds, the established methodologies for diterpenoid isolation provide a solid foundation for its efficient purification. The elucidation of its precise molecular mechanisms of action, particularly its effects on the apoptosis and NF-κB signaling pathways, will be crucial for its future development as a drug candidate. The protocols and diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding of this compound.

References

- 1. Research on Isodon species: Still going strong [ouci.dntb.gov.ua]

- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodonal: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, notably Isodon wikstroemioides, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of the ent-kaurane diterpenoids.

IUPAC Name: [(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.0¹⁶]dodecane-5,2'-cyclohexane]-1'-yl] acetate

CAS Number: 16964-56-0

Molecular Formula: C₂₂H₂₈O₇

SMILES: CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 404.45 g/mol | [1] |

| Melting Point | 245-247 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 606.1 ± 55.0 °C | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.79 ± 0.70 |

Further experimental validation of the predicted values is recommended.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, including cytotoxic, anti-tumor, anti-inflammatory, and anti-ingestion effects. Emerging research suggests that these effects are mediated through the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound and related compounds have demonstrated significant potential in cancer therapy by inducing apoptosis (programmed cell death) in various cancer cell lines. The pro-apoptotic effects of these compounds are often linked to the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation and survival. Diterpenoids isolated from the Isodon genus, such as Eriocalyxin B, have been shown to directly inhibit STAT3 signaling by covalently binding to cysteine residues within the STAT3 protein, thereby preventing its phosphorylation and activation. This inhibition of STAT3 leads to the induction of apoptosis in STAT3-dependent tumor cells. While direct studies on this compound's effect on STAT3 are ongoing, its structural similarity to other STAT3-inhibiting diterpenoids suggests a similar mechanism of action.

Anti-Inflammatory Activity

The anti-inflammatory properties of compounds from the Isodon genus are also well-documented. Nodosin, another diterpenoid from Isodon serra, has been shown to exert its anti-inflammatory effects by inhibiting the production of interleukin-2 (B1167480) (IL-2) in T lymphocytes. Isoflavones, a broader class of plant-derived compounds, have been demonstrated to suppress the inflammatory response in microglial cells by inhibiting the NF-κB and MAPK signaling pathways. Given the structural similarities and common origin, it is plausible that this compound shares these anti-inflammatory mechanisms.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, this section provides detailed methodologies for key experiments commonly employed in this area of research.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis of Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It can be used to assess the effect of this compound on the expression levels of proteins involved in signaling pathways of interest.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its complex chemical structure and diverse biological activities, mediated through the modulation of key signaling pathways, make it a compelling subject for further research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties and biological effects, along with detailed experimental protocols to aid in future investigations. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its therapeutic potential in preclinical and clinical settings.

References

Isodonal's Cytotoxic Arsenal: A Technical Guide to its Anti-Tumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal, a bioactive diterpenoid isolated from plants of the Isodon genus, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic activity against a spectrum of tumor cells, its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the cytotoxic properties of this compound and its analogs, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its molecular targets to aid in drug development and further research. While specific data for this compound is still emerging, the wealth of information available for its closely related analogs, Oridonin and Ponicidin, provides a strong predictive framework for its anti-tumor potential.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic efficacy of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of Oridonin and Ponicidin, diterpenoids from the same chemical class as this compound, across various human cancer cell lines. This data serves as a valuable benchmark for predicting the potential potency of this compound.

Table 1: IC50 Values of Oridonin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |

| TE-8 | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |

| TE-2 | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |

| L929 | Fibrosarcoma | ~65.8 | - | - |

Data compiled from studies on Oridonin, a closely related analog of this compound.[1][2][3]

Table 2: IC50 Values of Ponicidin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Myeloid Leukemia | Time- and dose-dependent inhibition |

| HL-60 | Myeloid Leukemia | Time- and dose-dependent inhibition |

| B16F0 | Melanoma | Significant viability decrease at 10 & 20 µM |

| B16F10 | Melanoma | Significant viability decrease at 10 & 20 µM |

Data compiled from studies on Ponicidin, another related diterpenoid.[4][5]

Core Mechanisms of Action

This compound and its analogs exert their cytotoxic effects through a combination of mechanisms that ultimately lead to the demise of cancer cells. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling pathways that promote tumor growth and survival.

Induction of Apoptosis

A primary mechanism of this compound-like compounds is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Intrinsic Pathway: Evidence suggests that these compounds can trigger the mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.

Cell Cycle Arrest

This compound analogs have been shown to arrest the cell cycle at various phases, preventing cancer cells from proliferating.

-

G1/S Phase Arrest: Ponicidin has been observed to induce cell cycle arrest at the G1 phase in colorectal cancer cells.

-

G2/M Phase Arrest: Oridonin and its derivatives have been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, which are critical for the progression through the different phases of the cell cycle.

Modulation of Key Signaling Pathways

The anti-tumor activity of this compound and its analogs is intricately linked to their ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Oridonin derivatives have been shown to induce apoptosis through the inhibition of this pathway.

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Suppression of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Ponicidin has been shown to suppress this pathway in colorectal cancer cells.

Caption: this compound's suppression of the MAPK/ERK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy. Ponicidin has been demonstrated to induce apoptosis in melanoma cells by inhibiting the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cytotoxic activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its related diterpenoids represent a promising class of natural compounds with potent anti-tumor activity. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their potential for development as novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the precise molecular mechanisms of this compound and to explore its therapeutic efficacy in preclinical and clinical settings. Future research should focus on obtaining more specific quantitative data for this compound across a broader range of cancer cell lines, elucidating the intricate crosstalk between the signaling pathways it modulates, and evaluating its in vivo efficacy and safety in animal models. The continued exploration of this fascinating class of compounds holds great promise for the future of cancer treatment.

References

- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 5. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioenergetic Impact of Novel Compounds: A Technical Guide to Investigating Inhibition of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential inhibitory effects of novel chemical entities, referred to herein as "Compound X," on mitochondrial oxidative phosphorylation (OXPHOS). In the absence of specific literature detailing the effects of "isodonal" on this pathway, this document serves as a methodological whitepaper. It outlines the core principles of OXPHOS, details state-of-the-art experimental protocols for assessing mitochondrial function, provides templates for the presentation of quantitative data, and illustrates key pathways and workflows using visual diagrams. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the bioenergetic profile of new compounds and understand their mechanism of action at the mitochondrial level.

Introduction to Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway for ATP synthesis in most eukaryotic cells, occurring within the mitochondria.[1][2] It involves two tightly coupled processes: the electron transport chain (ETC) and chemiosmosis. The ETC is composed of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane.[3] Electrons from NADH and FADH₂, generated from glycolysis and the citric acid cycle, are passed along the ETC, creating a proton gradient across the inner membrane.[3] This proton-motive force is then utilized by ATP synthase (Complex V) to phosphorylate ADP to ATP.[2]

Inhibition of OXPHOS can have profound cellular consequences, including decreased ATP production, increased production of reactive oxygen species (ROS), and the induction of apoptosis. Many cancer cells exhibit altered metabolism, often relying more on glycolysis even in the presence of oxygen (the Warburg effect). However, a reliance on OXPHOS can be a vulnerability in certain cancers, making inhibitors of this pathway promising therapeutic candidates. Therefore, characterizing the impact of novel compounds on mitochondrial respiration is a critical step in drug discovery and development.

Potential Mechanisms of Oxidative Phosphorylation Inhibition

A novel compound could inhibit oxidative phosphorylation through several mechanisms:

-

Direct Inhibition of ETC Complexes: The compound may bind to and inhibit the enzymatic activity of one or more of the respiratory chain complexes (I-IV).

-

Inhibition of ATP Synthase (Complex V): The compound could directly block the proton channel or the catalytic activity of ATP synthase, preventing ATP production.

-

Disruption of the Proton Gradient (Uncoupling): The compound may act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples electron transport from ATP synthesis.

-

Inhibition of Substrate Transport: The compound could interfere with the transport of key substrates like pyruvate (B1213749), fatty acids, or ADP into the mitochondrial matrix.

-

Indirect Effects: The compound might induce mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c, or increase oxidative stress, which can damage ETC components.

Experimental Protocols for Assessing OXPHOS Inhibition

High-Resolution Respirometry for Measuring Oxygen Consumption Rate (OCR)

High-resolution respirometry is a key technique to assess mitochondrial function by measuring the rate of oxygen consumption. The Seahorse XF Analyzer and Oroboros O2k are common platforms for this analysis.

Protocol: Seahorse XF Cell Mito Stress Test

This assay determines key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.

-

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant).

-

Cultured cells of interest.

-

Assay medium (e.g., Seahorse XF DMEM with glucose, pyruvate, and glutamine).

-

Compound X (test article).

-

Mitochondrial inhibitors: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors).

-

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of Compound X for the desired duration. Include a vehicle control.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. Load oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports of the sensor cartridge.

-

Assay Execution: Calibrate the instrument and then replace the calibrant plate with the cell culture plate. Run the Mito Stress Test protocol. The instrument will measure OCR at baseline and after each injection.

-

-

Data Analysis:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The maximum OCR achieved after FCCP injection.

-

Proton Leak: The remaining OCR after oligomycin injection.

-

Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

-

Measurement of ATP Production

Directly measuring cellular ATP levels provides a functional readout of the impact of OXPHOS inhibition.

Protocol: Luciferase-Based ATP Assay

This method utilizes the ATP-dependent light-emitting reaction of firefly luciferase.

-

Materials:

-

Cultured cells.

-

Compound X.

-

Commercially available luciferase-based ATP assay kit (e.g., CellTiter-Glo®).

-

Luminometer.

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with Compound X for the desired time.

-

Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells. This reagent lyses the cells and contains luciferase and luciferin.

-

Signal Measurement: Incubate for a short period to stabilize the luminescent signal and then measure luminescence using a luminometer.

-

Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

-

Assessing the Activity of Individual ETC Complexes

To pinpoint the specific site of inhibition within the ETC, assays using isolated mitochondria or permeabilized cells are employed.

Protocol: Substrate-Inhibitor Titration in Permeabilized Cells

This protocol uses specific substrates that feed electrons into different complexes of the ETC.

-

Materials:

-

High-resolution respirometer (e.g., Oroboros O2k).

-

Cultured cells.

-

Permeabilizing agent (e.g., digitonin).

-

Respiration medium (e.g., MiR05).

-

ETC Substrates: Pyruvate/Malate (B86768) (Complex I), Succinate (B1194679) (Complex II), TMPD/Ascorbate (Complex IV).

-

ETC Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), KCN or Azide (Complex IV).

-

ADP.

-

Compound X.

-

-

Procedure:

-

Cell Permeabilization: Harvest cells and resuspend in respiration medium. Add digitonin (B1670571) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Respirometry: Add the permeabilized cells to the respirometer chamber.

-

Substrate Addition: Sequentially add substrates to measure the activity of different complexes. For example:

-

Add pyruvate and malate to measure Complex I-linked respiration.

-

Add ADP to stimulate state 3 respiration.

-

Add succinate to engage Complex II.

-

Add rotenone to inhibit Complex I and isolate Complex II activity.

-

Add antimycin A to inhibit Complex III.

-

Add TMPD/ascorbate to measure Complex IV activity.

-

-

Compound X Titration: In separate experiments, titrate Compound X at different stages of the substrate-inhibitor protocol to determine its effect on specific respiratory states and complexes.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of Compound X on Mitochondrial Respiration Parameters.

| Concentration of Compound X | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) |

|---|---|---|---|---|

| Vehicle Control | 100 ± 5 | 75 ± 4 | 250 ± 15 | 25 ± 2 |

| 1 µM | 80 ± 6 | 60 ± 5 | 180 ± 12 | 20 ± 3 |

| 10 µM | 40 ± 4 | 25 ± 3 | 90 ± 8 | 15 ± 2 |

| 50 µM | 20 ± 3 | 5 ± 1 | 45 ± 5 | 15 ± 2 |

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: IC50 Values of Compound X on Oxidative Phosphorylation.

| Parameter | IC50 (µM) |

|---|---|

| Basal Respiration | 8.5 |

| ATP-Linked Respiration | 6.2 |

| Maximal Respiration | 7.9 |

| Cellular ATP Content | 5.5 |

IC50 values are calculated from dose-response curves. This is hypothetical data for illustrative purposes.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Caption: The electron transport chain and oxidative phosphorylation pathway.

Caption: Experimental workflow for characterizing an OXPHOS inhibitor.

Caption: Intrinsic apoptosis pathway induced by OXPHOS inhibition.

Downstream Consequences of OXPHOS Inhibition

Reactive Oxygen Species (ROS) Production

Inhibition of the ETC, particularly at Complexes I and III, can lead to the incomplete reduction of oxygen and the generation of superoxide (B77818) radicals, a primary form of ROS. Elevated ROS levels can cause oxidative stress, damaging cellular components like DNA, lipids, and proteins. ROS can also act as signaling molecules, triggering pathways that lead to apoptosis.

Induction of Apoptosis

Severe mitochondrial dysfunction and ATP depletion are potent inducers of the intrinsic pathway of apoptosis. Inhibition of OXPHOS can lead to the loss of mitochondrial membrane potential, resulting in the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Conclusion

The systematic investigation of a novel compound's effect on oxidative phosphorylation is a critical component of preclinical drug development, particularly in the field of oncology. This technical guide provides a comprehensive roadmap for such an investigation, from initial functional screening using high-resolution respirometry and ATP assays to detailed mechanistic studies to identify the specific site of action and downstream cellular consequences. By following these protocols and data presentation guidelines, researchers can build a robust profile of a compound's bioenergetic effects, providing a solid foundation for further development and translational studies. The provided visualizations of key pathways and workflows serve as valuable tools for experimental design and data interpretation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Oridonin in Gastrointestinal Disease Research

Introduction

Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent biological activities. Marketed under various names, including Isodonal, this compound has demonstrated marked anti-inflammatory and anti-tumor properties in a multitude of preclinical studies. This technical guide provides a comprehensive overview of the research on Oridonin's application in gastrointestinal (GI) diseases, with a specific focus on its therapeutic potential in GI cancers and inflammatory bowel disease (IBD). We will delve into its mechanisms of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.

Part 1: Anti-Tumor Effects in Gastrointestinal Cancers

Oridonin exhibits significant inhibitory effects against various gastrointestinal cancers, primarily gastric and colon cancer. Its anti-neoplastic activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.

Induction of Apoptosis in Gastric Cancer Cells

A primary mechanism of Oridonin's anti-tumor effect is the induction of programmed cell death, or apoptosis, in cancer cells. This process is predominantly mediated through the intrinsic mitochondrial pathway and the activation of specific stress-related signaling cascades.

Key Signaling Pathways:

-

Mitochondrial (Intrinsic) Pathway: Oridonin disrupts the balance of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[1] This shift increases mitochondrial membrane permeability, triggering the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.[1][2]

-

JNK Signaling Pathway: Oridonin has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[3] The phosphorylation and activation of JNK/c-Jun lead to a caspase-dependent apoptotic cascade, further contributing to its anti-cancer effects in gastric cancer cells.[3]

-

p53-Mediated Apoptosis: The tumor suppressor protein p53 is another critical target. Oridonin can enhance p53 expression and function, which in turn promotes apoptosis, potentially through its downstream targets like Bax.[4][5]

Quantitative Data: In Vitro Efficacy of Oridonin on Gastric Cancer Cells

| Cell Line | Parameter | 24h | 48h | 72h | Reference |

| HGC-27 | IC50 (µM) | ~21.7 (10 µg/mL) | ~15.1 (7 µg/mL) | ~11.9 (5.5 µg/mL) | [6] |

| Inhibition Rate (%) | 1.8-41.6 (at 1.25-10 µg/mL) | 14.8-61.2 (at 1.25-10 µg/mL) | 25.8-81.8 (at 1.25-10 µg/mL) | [1][2] | |

| Apoptosis Rate (%) | 5.3-49.6 (at 1.25-10 µg/mL) | N/A | N/A | [2] | |

| AGS | IC50 (µM) | ~25 | ~15 | ~10 | [6] |

| MGC803 | IC50 (µM) | ~28 | ~20 | ~15 | [6] |

| SGC-7901 | IC50 (µM) | N/A | 65.5 | N/A | [7] |

Note: IC50 values were estimated from published graphs or stated values. Concentrations were converted from µg/mL to µM where necessary (Molar Mass of Oridonin: ~364.4 g/mol ).

Cell Cycle Arrest

Oridonin also impedes cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

-

Mechanism: In gastric cancer cell lines like AGS, low-dose Oridonin treatment leads to cell cycle arrest at the G0/G1 phase.[6] This is achieved by upregulating the expression of the cell cycle inhibitor p21 and downregulating the expression of cyclin-dependent kinases CDK4 and CDK6.[6] At higher concentrations, it can induce G2/M arrest in other cell lines.[3]

Modulation of Other Key Signaling Pathways in GI Cancers

Oridonin's anti-tumor activity extends to the inhibition of several other pro-survival and pro-proliferation pathways.

-

AMPK/mTOR/ULK1 Pathway (Colon Cancer): Oridonin induces both apoptosis and autophagy in colon cancer cells by regulating the AMPK/mTOR/ULK1 pathway.[8]

-

STAT3 Pathway (Gastric Cancer): Signal Transducer and Activator of Transcription 3 (STAT3) is often overactivated in gastric cancer, promoting tumor growth.[9] Oridonin has been shown to inhibit STAT3 signaling, which can reverse chemoresistance and suppress tumor growth.[10][11]

Part 2: Anti-Inflammatory Effects in Gastrointestinal Diseases

Oridonin demonstrates significant therapeutic potential for inflammatory bowel disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease. Its efficacy stems from its ability to suppress chronic inflammation, modulate immune responses, and protect the intestinal mucosal barrier.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its dysregulation is a hallmark of IBD.[12][13]

-

Mechanism: Oridonin effectively suppresses the activation of the NF-κB pathway.[14] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[15][16] This inhibition has been linked to upstream regulators like Sirtuin-1 (Sirt1) and Pregnane X Receptor (PXR).[14][17] By inhibiting NF-κB, Oridonin reduces the transcription and secretion of numerous pro-inflammatory cytokines, including TNF-α, IL-6, IFN-γ, and IL-17, as well as inflammatory enzymes like iNOS and COX-2.[15][16][18]

Quantitative Data: Efficacy of Oridonin in Animal Models of Colitis

| Model | Treatment | Key Findings | Reference |

| DSS-induced Ulcerative Colitis (Mice) | Oridonin (High & Low Dose) | Ameliorated clinical symptoms and pathological lesions. Protected mucosal barrier integrity. Reduced inflammatory response and oxidative stress. Inhibited intestinal mucosal cell apoptosis. | [14] |

| TNBS-induced Crohn's-like Colitis (Mice) | Oridonin | Attenuated colitis, reduced colonic IFN-γ/IL-17 secretion. Decreased splenic Th1/Th17 cells. Inhibited CD4+ T cell proliferation. | [19] |

| TNBS-induced Colitis (Mice) | HAO472 (Oridonin Derivative) (5.0 or 7.5 mg/kg) | Ameliorated clinical symptoms, reduced inflammation severity. Decreased TNF-α, IFN-γ, IL-17A, iNOS/COX-2. Inhibited lymphocyte proliferation. | [16] |

Protection of the Intestinal Barrier

A compromised intestinal barrier is a key factor in the pathogenesis of IBD. Oridonin helps restore and protect this critical function.

-

Mechanism: In models of post-inflammatory irritable bowel syndrome (PI-IBS) and on Caco-2 intestinal epithelial cell lines, Oridonin was shown to ameliorate impaired barrier function.[17] It achieves this by upregulating the expression of crucial tight junction proteins, including claudin-1, occludin, and ZO-1.[17] Furthermore, it can suppress the TNFα-induced epithelial-mesenchymal transition (EMT), a process linked to intestinal fibrosis, a serious complication of IBD.[15]

References

- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin, a novel lysine acetyltransferases inhibitor, inhibits proliferation and induces apoptosis in gastric cancer cells through p53- and caspase-3-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel STAT 3 inhibitors for treating gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Role of NF-κB in immune and inflammatory responses in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oridonin attenuates dextran sulfate sodium-induced ulcerative colitis in mice via the Sirt1/NF-κB/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oridonin derivative ameliorates experimental colitis by inhibiting activated T-cells and translocation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oridonin's therapeutic effect: suppressing Th1/Th17 simultaneously in a mouse model of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isodonol (Oridonin) Stock Solution Preparation in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonol, also known as Oridonin, is a bioactive ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. In the realm of cancer research, Isodonol has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines. Its mechanism of action often involves the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways.

Due to its hydrophobic nature, Isodonol is sparingly soluble in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the solvent of choice for the preparation of stock solutions for in vitro studies. This document provides detailed application notes and protocols for the preparation, storage, and use of Isodonol stock solutions in DMSO, ensuring experimental reproducibility and accuracy.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of Isodonol is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Source(s) |

| Synonyms | Oridonin, Rubescenin, NSC-250682 | [1][2][3] |

| CAS Number | 28957-04-2 | [1][2] |

| Molecular Formula | C₂₀H₂₈O₆ | |

| Molecular Weight | 364.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in DMSO | 60 - 73 mg/mL (approx. 165 - 200 mM) | |

| Solubility in Ethanol | ~34 mg/mL (approx. 93 mM) | |

| Solubility in Water | Insoluble |

Preparation of Isodonol Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of Isodonol in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.

Materials

-

Isodonol powder (high purity, ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Protocol

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Isodonol powder in a chemical fume hood.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Isodonol using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 364.44 g/mol = 3.64 mg

-

Weighing: Accurately weigh 3.64 mg of Isodonol powder using an analytical balance and transfer it to a sterile, light-protecting microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Isodonol powder.

-

Mixing: Tightly cap the tube and vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 months) or at -80°C for long-term storage.

Stock Solution Preparation Table

| Desired Stock Concentration | Volume of DMSO | Mass of Isodonol to Weigh |

| 10 mM | 1 mL | 3.64 mg |

| 10 mM | 5 mL | 18.22 mg |

| 20 mM | 1 mL | 7.29 mg |

| 20 mM | 5 mL | 36.44 mg |

Application in Cell-Based Assays

Isodonol is widely used in various cell-based assays to investigate its biological effects. The working concentration of Isodonol can vary depending on the cell type and the specific assay being performed.

Recommended Working Concentrations

| Assay Type | Cell Line Examples | Typical Working Concentration Range | Incubation Time | Source(s) |

| Cytotoxicity/Proliferation (MTT, CCK-8) | PC-3, HL60, various cancer cell lines | 2.5 - 75 µM | 24 - 72 hours | |

| Apoptosis (Annexin V/PI Staining) | Various cancer cell lines | 5 - 40 µM | 24 - 48 hours | |

| Anti-inflammatory (NO production) | RAW 264.7 | 1 - 20 µM | 18 - 24 hours |

Note: It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of Isodonol to induce apoptosis in a cancer cell line, followed by detection using flow cytometry.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isodonol stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Experimental Workflow

References

Application Notes and Protocols for Determining Isodonal Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a natural compound isolated from the plant Isodon species, has garnered significant interest in oncological research due to its potential cytotoxic effects against various cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound and presents a summary of its effects on different cancer cell lines and the signaling pathways involved in its mechanism of action.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound can be quantified.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds on various human cancer cell lines, as determined by cytotoxicity assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Eriocalyxin B | PANC-1 | Pancreatic Adenocarcinoma | Not Specified (Potent Cytotoxicity) | [1] |

| Eriocalyxin B | SW1990 | Pancreatic Adenocarcinoma | Not Specified (Potent Cytotoxicity) | [1] |

| Eriocalyxin B | CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified (Potent Cytotoxicity) | [1] |

| Eriocalyxin B | CAPAN-2 | Pancreatic Adenocarcinoma | Not Specified (Potent Cytotoxicity) | [1] |

| Isoalantolactone | NCCIT | Testicular Cancer | ~20 | [2] |

| Isoalantolactone | NTERA2 | Testicular Cancer | ~20 |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay.

Materials:

-

This compound

-

Human cancer cell line of choice (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C and 5% CO2. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of related compounds and the general mechanisms of natural cytotoxic agents, this compound is proposed to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

Discussion

The MTT assay is a robust and reliable method for screening the cytotoxic potential of novel compounds like this compound. The provided protocol can be optimized for different cell lines and experimental conditions. For instance, the cell seeding density and the incubation time with this compound may need to be adjusted to obtain optimal results.

Studies on compounds structurally related to this compound, such as Eriocalyxin B and Isoalantolactone, suggest that its cytotoxic mechanism likely involves the induction of apoptosis and cell cycle arrest. Eriocalyxin B has been shown to induce apoptosis and G2/M phase cell cycle arrest in pancreatic cancer cells through a p53-dependent pathway. Isoalantolactone has been reported to induce apoptosis in testicular cancer cells by modulating HIF-1α and TNF R1, and also to be involved in ferroptosis and HIF-1 signaling. These findings suggest that this compound may exert its anticancer effects through a multi-targeted mechanism involving the induction of programmed cell death and inhibition of cell proliferation.

Further research is warranted to elucidate the precise molecular targets of this compound and to establish a comprehensive profile of its cytotoxic activity against a broader range of cancer cell lines. The experimental protocol and background information provided in this application note serve as a valuable resource for researchers investigating the anticancer properties of this compound.

References

Application Notes and Protocols for Annexin V/PI Staining of Isodonal-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a natural diterpenoid compound isolated from the plant Isodon, has garnered significant interest in oncological research for its potent anti-tumor activities. One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. Understanding and quantifying this apoptotic effect is crucial for the development of this compound as a potential anti-cancer agent.

This document provides detailed application notes and protocols for the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify this compound-induced apoptosis by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with compromised membranes, characteristic of late-stage apoptosis or necrosis.[1][2] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a robust quantitative analysis of the cellular response to this compound treatment.[1][2][3]

Quantitative Data Summary

The following table summarizes the pro-apoptotic effects of a compound structurally related to this compound, isoimperatorin, on human gastric cancer SGC-7901 cells, as determined by Annexin V-FITC/PI staining and flow cytometry. This data is presented as a representative example of the type of quantitative analysis that can be performed.

Table 1: Apoptosis of SGC-7901 cells induced by Isoimperatorin after 48h treatment.

| Treatment Group | Concentration (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 95.2 ± 1.5 | 3.1 ± 0.4 | 1.7 ± 0.3 | 4.8 ± 0.7 |

| Isoimperatorin | 10 | 75.4 ± 2.1 | 15.8 ± 1.2 | 8.8 ± 0.9 | 24.6 ± 2.1 |

| Isoimperatorin | 20 | 52.1 ± 2.8 | 28.9 ± 1.9 | 19.0 ± 1.5 | 47.9 ± 3.4 |

| Isoimperatorin | 40 | 28.7 ± 3.2 | 45.3 ± 2.5 | 26.0 ± 2.1 | 71.3 ± 4.6 |

Data is presented as mean ± standard deviation and is based on findings from a study on isoimperatorin, a compound with a similar mechanism of action to this compound.[4][5]

Experimental Protocols

Principle of the Assay